molecular formula C19H17NO3 B12045284 N-(2,4-Dimethoxyphenyl)-1-naphthamide CAS No. 331240-21-2

N-(2,4-Dimethoxyphenyl)-1-naphthamide

Cat. No.: B12045284
CAS No.: 331240-21-2
M. Wt: 307.3 g/mol
InChI Key: QILWODKAEDVPHA-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-1-naphthamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a naphthalene ring bonded to an amide group, which is further substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-1-naphthamide typically involves the reaction of 2,4-dimethoxyaniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce various substituents on the aromatic rings.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit bacterial RNA polymerase, thereby preventing bacterial RNA synthesis . This inhibition occurs through binding to the switch region of the enzyme, which is crucial for its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both naphthalene and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

331240-21-2

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO3/c1-22-14-10-11-17(18(12-14)23-2)20-19(21)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,20,21)

InChI Key

QILWODKAEDVPHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

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